molecular formula C11H15BClNO2 B14093736 (3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid

(3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14093736
M. Wt: 239.51 g/mol
InChI Key: PJVKCCNOURZVCN-UHFFFAOYSA-N
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Description

(3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidine ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures (typically around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronates, boranes, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3-Chloro-4-(piperidin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of boron-based drugs and sensors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group, a chlorine-substituted phenyl ring, and a piperidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable reagent in various chemical and biological applications .

Properties

Molecular Formula

C11H15BClNO2

Molecular Weight

239.51 g/mol

IUPAC Name

(3-chloro-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BClNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI Key

PJVKCCNOURZVCN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNCC2)Cl)(O)O

Origin of Product

United States

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